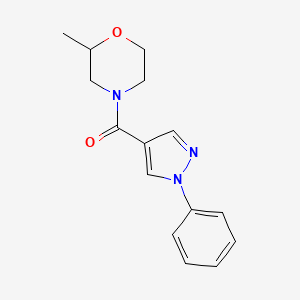![molecular formula C14H16N2O2 B7492098 2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione, commonly known as MTIP, is a chemical compound that has been studied for its potential therapeutic applications. MTIP is a selective antagonist of the serotonin 5-HT7 receptor, which is involved in a variety of physiological processes, including circadian rhythm regulation, mood regulation, and learning and memory.
Wissenschaftliche Forschungsanwendungen
MTIP has been studied for its potential therapeutic applications in a variety of areas, including anxiety, depression, and sleep disorders. It has also been shown to have potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
Wirkmechanismus
MTIP is a selective antagonist of the serotonin 5-HT7 receptor, which is involved in a variety of physiological processes, including circadian rhythm regulation, mood regulation, and learning and memory. By blocking the 5-HT7 receptor, MTIP can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MTIP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTIP in lab experiments is its selectivity for the 5-HT7 receptor, which allows for targeted modulation of this receptor without affecting other serotonin receptors. However, one limitation is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on MTIP. One area of interest is its potential as a treatment for sleep disorders, as the 5-HT7 receptor is involved in circadian rhythm regulation. Another area of interest is its potential as an anti-inflammatory agent, as inflammation is involved in a variety of diseases. Additionally, further studies on the mechanism of action of MTIP and its effects on different physiological processes could provide valuable insights into its therapeutic potential.
Synthesemethoden
MTIP can be synthesized through a multi-step process involving the reaction of 3-methylbenzylamine with a series of reagents to form the tetrahydropyrrolo[1,2-c]imidazole-1,3-dione core structure. The final step involves the introduction of a methyl group to the phenyl ring to form MTIP.
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-2-5-11(8-10)9-16-13(17)12-6-3-7-15(12)14(16)18/h2,4-5,8,12H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRINKUANWPXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3CCCN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)

![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)


